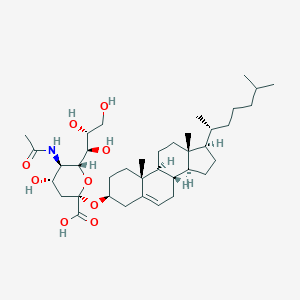
N-Ana cholesterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylneuraminyl cholesterol is a complex biomolecule that combines the properties of sialic acids and cholesterol. Sialic acids, such as N-acetylneuraminic acid, are nine-carbon sugars that play crucial roles in cellular recognition and signaling. Cholesterol is a fundamental component of cell membranes, contributing to membrane fluidity and integrity. The conjugation of N-acetylneuraminic acid with cholesterol results in a compound with unique biochemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-acetylneuraminyl cholesterol typically involves the enzymatic or chemical conjugation of N-acetylneuraminic acid with cholesterol. One common method is the use of sialyltransferase enzymes, which catalyze the transfer of sialic acid to cholesterol under specific conditions. Chemical synthesis may involve the activation of the carboxyl group of N-acetylneuraminic acid, followed by its reaction with the hydroxyl group of cholesterol.
Industrial Production Methods: Industrial production of N-acetylneuraminyl cholesterol may leverage biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound. These methods can be optimized for large-scale production by controlling factors like pH, temperature, and substrate concentration.
Analyse Des Réactions Chimiques
NANA and Reverse Cholesterol Transport (RCT)
NANA supplementation enhances RCT, a critical pathway for removing excess cholesterol from peripheral tissues to the liver for excretion. Key findings include:
-
In vivo studies in apoE⁻/⁻ mice demonstrated NANA increases:
Mechanism of Action:
-
Upregulation of ABCG1 and PPARα :
NANA increases protein expression of ATP-binding cassette transporter G1 (ABCG1) and peroxisome proliferator-activated receptor α (PPARα) in the liver, facilitating cholesterol efflux from macrophages .-
ABCG1 : Mediates cholesterol transfer to HDL particles.
-
PPARα : Activates genes involved in lipid metabolism and RCT.
-
| Protein Target | Effect of NANA | Functional Role in RCT |
|---|---|---|
| ABCG1 | ↑ 31.6% (in vitro) | Cholesterol efflux to HDL |
| PPARα | ↑ (in vivo) | Transcriptional regulation of lipid metabolism |
| SR-BI | No effect | Cholesterol uptake into liver |
Structural Interactions Between Cholesterol and Proteins
While NANA does not directly bind cholesterol, its effects are mediated through protein interactions critical for cholesterol transport:
-
Cholesterol-binding sites in proteins (e.g., NPC1, NPC2) feature:
-
Hotspots for protein-steroid interactions :
Key Amino Acid Partners in Cholesterol-Binding Proteins:
| Amino Acid | Interaction Type | Frequency in Binding Sites |
|---|---|---|
| Leu | Hydrophobic | 100% |
| Val | Hydrophobic | 89% |
| Asn | Hydrogen bond | 67% |
| Gln | Hydrogen bond | 44% |
Research Gaps and Limitations
-
No direct chemical reactions between NANA and cholesterol have been documented.
-
Most studies focus on NANA’s systemic effects on RCT rather than molecular-level interactions.
-
Structural analyses of NANA-protein interactions (e.g., PPARα binding) remain unexplored.
Applications De Recherche Scientifique
N-acetylneuraminyl cholesterol has diverse applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of sialic acids and cholesterol in various chemical reactions.
Biology: The compound is studied for its role in cellular recognition and signaling, particularly in the context of cell membrane dynamics.
Medicine: Research explores its potential in drug delivery systems, where its unique properties can enhance the delivery of therapeutic agents.
Industry: N-acetylneuraminyl cholesterol is investigated for its use in the development of biomaterials and nanostructured lipid carriers for drug delivery.
Mécanisme D'action
The mechanism of action of N-acetylneuraminyl cholesterol involves its interaction with cellular membranes and receptors. The sialic acid moiety can bind to specific receptors on the cell surface, facilitating cellular recognition and signaling. Cholesterol’s role in maintaining membrane fluidity and integrity further enhances these interactions. The compound may also modulate the activity of membrane-bound enzymes and receptors, influencing various cellular processes.
Comparaison Avec Des Composés Similaires
N-acetylneuraminyl-galactosylceramide: Another sialic acid-containing compound with similar cellular recognition properties.
Sialyl alkyl glycerol ethers: Compounds that also combine sialic acids with lipid moieties.
Sialyl cholesterols: A broader category of compounds that include various sialic acid-cholesterol conjugates.
Uniqueness: N-acetylneuraminyl cholesterol is unique due to its specific combination of N-acetylneuraminic acid and cholesterol, which imparts distinct biochemical properties. Its ability to modulate membrane dynamics and participate in cellular signaling makes it particularly valuable in research and potential therapeutic applications.
Propriétés
Numéro CAS |
113108-90-0 |
|---|---|
Formule moléculaire |
C38H63NO9 |
Poids moléculaire |
677.9 g/mol |
Nom IUPAC |
(2R,4S,5R,6R)-5-acetamido-2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C38H63NO9/c1-21(2)8-7-9-22(3)27-12-13-28-26-11-10-24-18-25(14-16-36(24,5)29(26)15-17-37(27,28)6)47-38(35(45)46)19-30(42)32(39-23(4)41)34(48-38)33(44)31(43)20-40/h10,21-22,25-34,40,42-44H,7-9,11-20H2,1-6H3,(H,39,41)(H,45,46)/t22-,25+,26+,27-,28+,29+,30+,31-,32-,33-,34-,36+,37-,38-/m1/s1 |
Clé InChI |
GCQWCBFLOFFTJT-CANRKIPKSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)C)C |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)C)C |
Synonymes |
alpha-sialosyl cholesterol alpha-sialyl cholesterol alpha-sialylcholesterol beta-sialylcholesterol N-acetylneuraminyl cholesterol N-acetylneuraminyl cholesterol, beta-N-ANA cpd N-acetyneuraminyl cholesterol N-ANA cholesterol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















